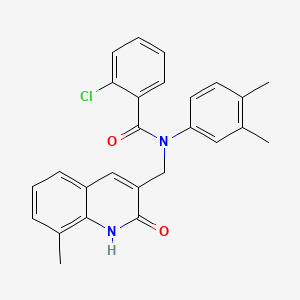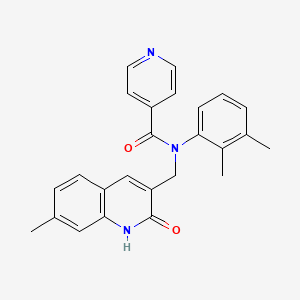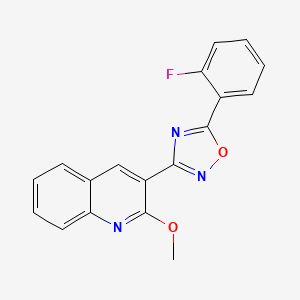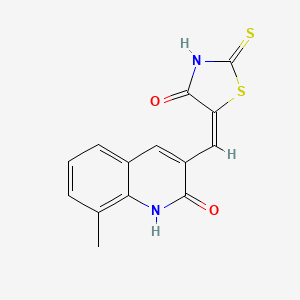
3,5-Di-tert-butyl-4-hydroxy-benzaldehyd-oxim
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Di-tert-butyl-4-hydroxy-benzaldehyd-oxim (DTBHO) is a chemical compound used in scientific research for its antioxidant properties. It is a derivative of salicylaldoxime and has been shown to have potential therapeutic benefits for various diseases.
Mechanism of Action
3,5-Di-tert-butyl-4-hydroxy-benzaldehyd-oxim works by scavenging free radicals and reactive oxygen species (ROS) in the body. It also activates various antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which help protect cells from oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can help reduce inflammation, protect against oxidative stress, and improve cognitive function. It has also been shown to have potential anti-cancer properties.
Advantages and Limitations for Lab Experiments
One advantage of using 3,5-Di-tert-butyl-4-hydroxy-benzaldehyd-oxim in lab experiments is its antioxidant properties, which can help protect cells from oxidative stress and damage. However, one limitation is that it may not be effective in all types of cells and may have different effects depending on the disease being studied.
Future Directions
For research on 3,5-Di-tert-butyl-4-hydroxy-benzaldehyd-oxim could include studying its potential therapeutic benefits in other diseases such as diabetes and cardiovascular disease. Additionally, further research could be done to understand the mechanism of action of this compound and how it interacts with other compounds in the body.
Synthesis Methods
3,5-Di-tert-butyl-4-hydroxy-benzaldehyd-oxim can be synthesized by reacting 3,5-di-tert-butyl-4-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization.
Scientific Research Applications
3,5-Di-tert-butyl-4-hydroxy-benzaldehyd-oxim has been studied for its potential therapeutic benefits in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. It has been shown to have antioxidant properties that can help protect cells from oxidative stress and damage.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,5-Di-tert-butyl-4-hydroxy-benzaldehyd-oxim involves the conversion of 3,5-Di-tert-butyl-4-hydroxy-benzaldehyde to its oxime derivative using hydroxylamine hydrochloride as the reagent.", "Starting Materials": [ "3,5-Di-tert-butyl-4-hydroxy-benzaldehyde", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Dissolve 3,5-Di-tert-butyl-4-hydroxy-benzaldehyde in ethanol.", "Add hydroxylamine hydrochloride to the solution and stir for 30 minutes.", "Add sodium hydroxide to the solution to adjust the pH to 8-9.", "Heat the solution to reflux for 2 hours.", "Cool the solution and filter the precipitate.", "Wash the precipitate with water and dry it to obtain 3,5-Di-tert-butyl-4-hydroxy-benzaldehyd-oxim." ] } | |
| 787-13-3 | |
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[(Z)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C15H23NO2/c1-14(2,3)11-7-10(9-16-18)8-12(13(11)17)15(4,5)6/h7-9,17-18H,1-6H3/b16-9- |
InChI Key |
MHAZQZQNQAMVMT-SXGWCWSVSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N\O |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NO |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(N-(4-fluorophenyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7691419.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7691424.png)







